BenchChemオンラインストアへようこそ!

DS-3032b

Oncology MDM2-p53 pathway Cell-based potency

DS-3032b (Milademetan) is a potent, orally bioavailable MDM2-p53 PPI inhibitor differentiated by a validated, compound-specific 175-gene expression signature that predicts sensitivity with 79% accuracy and 93% sensitivity in primary AML—superior to TP53 status alone. Clinically, it achieved durable stable disease (>26 months) in WD/DD LPS patients harboring MDM2 amplification. It reactivates p53 signaling in MYCN-amplified neuroblastoma and drives >90% tumor growth reduction in preclinical AML models. Select DS-3032b for translational studies requiring compound-specific biomarker fidelity, not generic class effect assumptions.

Molecular Formula C21H21F3O4
Molecular Weight
Cat. No. B1574317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-3032b
SynonymsDS3032b;  DS-3032b;  DS 3032b.; NONE
Molecular FormulaC21H21F3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-3032b (Milademetan): A Clinically-Advanced Oral MDM2-p53 Inhibitor for p53 Wild-Type Cancer Research


DS-3032b (also known as Milademetan, DS-3032, or RAIN-32) is a potent, selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI) [1]. As a synthetic organic compound [2] developed by Daiichi Sankyo, it functions by binding to the MDM2 protein at the p53 interaction site, preventing MDM2 from tagging p53 for degradation. This mechanism reactivates the tumor suppressor function of p53, leading to cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53 [3]. DS-3032b has been investigated extensively in preclinical models of solid and hematological malignancies and has advanced to multiple Phase I/II clinical trials [4].

Why a Generic MDM2 Inhibitor Is Not a Viable Substitute for DS-3032b in Procurement


While DS-3032b belongs to the class of MDM2-p53 inhibitors, assuming functional interchangeability with other clinical-stage candidates (e.g., RG7112, AMG 232, NVP-CGM097) or tool compounds (e.g., Nutlin-3a) introduces significant risk to experimental reproducibility and clinical development continuity [1]. Distinct chemical scaffolds drive disparate pharmacokinetic (PK) profiles, oral bioavailability, and toxicity signatures [2]. More critically, sensitivity to DS-3032b is governed by a validated, compound-specific 175-gene expression signature that exhibits superior predictive power over TP53 mutational status alone, a feature not established for all class members [3]. The quantitative evidence below demonstrates precisely where DS-3032b possesses verifiable, meaningful differentiation, justifying its specific selection over closely related analogs.

DS-3032b Procurement Evidence Guide: Quantified Differentiation vs. Analogs


Superior Cellular Potency in a Cross-Study Comparison with Nutlin-3a

DS-3032b exhibits an order of magnitude greater cellular potency than the well-established tool compound Nutlin-3a [1]. In head-to-head profiling across a panel of 240 cancer cell lines (OncoPanel), the growth inhibition effects of DS-3032b were reported to be around 10-fold more potent than those observed with Nutlin-3a [2]. This significant increase in potency translates to effective target engagement at lower concentrations.

Oncology MDM2-p53 pathway Cell-based potency

High-Affinity Target Engagement with Single-Digit Nanomolar IC50

In a cell-free biochemical assay using recombinant proteins, DS-3032b potently disrupted the MDM2-p53 interaction with an IC50 value of 5.57 nM [1]. Molecular docking studies provide computational support for this high affinity, predicting a binding free energy of -9.9 to -10.0 kcal/mol and identifying 16 amino acid residues within the p53 binding pocket that form stable chemical bonds with the inhibitor [2].

Biochemical Assay MDM2-p53 Interaction Target Engagement

Robust In Vivo Anti-Tumor Activity with Oral Dosing

DS-3032b demonstrates significant oral bioavailability and robust anti-tumor efficacy in preclinical xenograft models [1]. In athymic nude mice bearing SJSA-1 (osteosarcoma) and MOLM-13 (AML) xenografts, oral administration of DS-3032b at doses of 25 and 50 mg/kg/day resulted in greater than 90% reduction in tumor growth [2]. Furthermore, DS-3032b significantly reduced tumor volume in clear cell ovarian carcinoma xenograft models [3].

Oncology In Vivo Pharmacology Xenograft Models

Validated Compound-Specific Predictive Biomarker Signature

A key differentiator for DS-3032b is the development and validation of a 175-gene expression signature that predicts tumor sensitivity with significantly higher accuracy than TP53 mutational status alone [1]. In a validation cohort of 41 primary AML samples, this 175-gene signature demonstrated an accuracy of 79%, sensitivity of 93%, positive predictive value (PPV) of 72%, and negative predictive value (NPV) of 90% for identifying sensitive versus resistant specimens [2]. In stark contrast, using TP53 mutation status as the sole predictor in the same cohort yielded an accuracy of only 68% and a PPV of 62% [3].

Biomarkers Precision Oncology Predictive Modeling

DS-3032b: Key Application Scenarios Based on Empirical Evidence


Preclinical Efficacy Testing in Well-Differentiated/De-Differentiated Liposarcoma (WD/DD LPS)

DS-3032b is an excellent tool for preclinical studies in WD/DD LPS, a tumor type characterized by near-universal MDM2 gene amplification and wild-type TP53 [1]. Clinical evidence demonstrates that patients with this tumor type experienced durable stable disease on DS-3032b monotherapy, with two patients remaining on study for over 26 months [2]. This positions DS-3032b as a benchmark compound for researchers investigating MDM2-targeted therapies in this specific sarcoma subtype.

Validation of Predictive Biomarker Strategies for MDM2 Inhibition

Due to the validated 175-gene sensitivity signature, DS-3032b is the compound of choice for research focused on understanding and improving patient selection for MDM2 inhibitors [1]. Unlike other inhibitors, DS-3032b comes with a peer-reviewed, quantitative tool that more accurately predicts response than TP53 status alone, with a demonstrated 79% accuracy and 93% sensitivity in primary AML samples [2]. This makes it ideal for translational studies aiming to refine precision oncology approaches.

Investigating p53 Reactivation in the Context of MYCN Amplification

DS-3032b is uniquely positioned for research in high-risk neuroblastoma, where it has been shown to reactivate TP53 signaling and induce cytotoxicity even in the presence of MYCN amplification [1]. This is a critical finding, as MYCN amplification is a major driver of aggressive disease and often associated with poor prognosis. The demonstrated ability of DS-3032b to overcome this genetic background [2] makes it an invaluable tool for studies aiming to develop therapies for this challenging pediatric malignancy.

Combination Strategy Research in Acute Myeloid Leukemia (AML)

DS-3032b is a suitable candidate for investigating rational combination therapies in AML. Its strong single-agent activity in preclinical AML models (>90% tumor growth reduction [1]) and its well-characterized mechanism of inducing G1 arrest and apoptosis [2] provide a solid foundation for synergy studies. Ongoing clinical trials are exploring its use in combination with agents like low-dose cytarabine and venetoclax [3], validating its relevance for research aimed at developing more effective AML regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-3032b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.